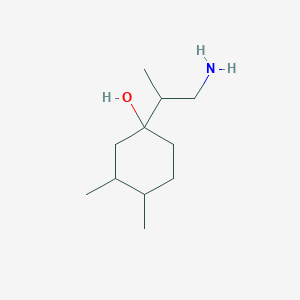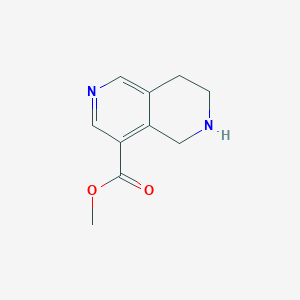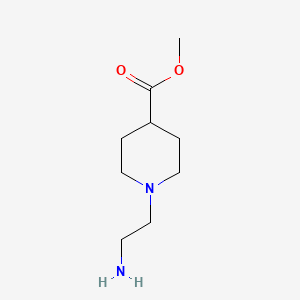
2-Bromo-1-ethyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-ethyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with FeBr₃ to form the electrophilic bromine cation (Br⁺).
Electrophilic Attack: The bromine cation attacks the benzene ring, specifically at the position para to the ethyl group, due to the directing effects of the substituents.
Formation of the Product: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-ethyl-4-methylbenzene when using NaOH.
Oxidation: Products include 2-bromo-1-ethyl-4-methylbenzoic acid.
Reduction: The major product is 1-ethyl-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-ethyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-1-ethyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine cation (Br⁺) forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the methyl group.
1-Bromo-2-methyl-4-ethylbenzene: Similar structure with an additional methyl group at a different position.
1-Bromo-4-methylbenzene: Similar structure but lacks the ethyl group
Uniqueness
2-Bromo-1-ethyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups along with the bromine atom provides distinct chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11Br |
|---|---|
Molekulargewicht |
199.09 g/mol |
IUPAC-Name |
2-bromo-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
VMQLLCDIMJJAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


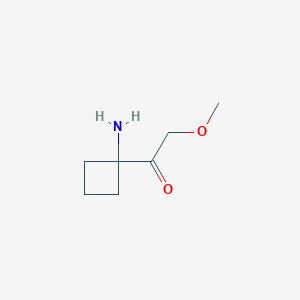
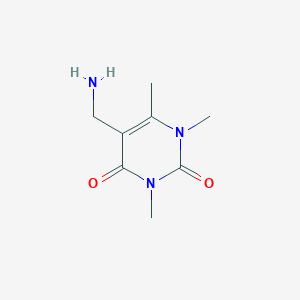
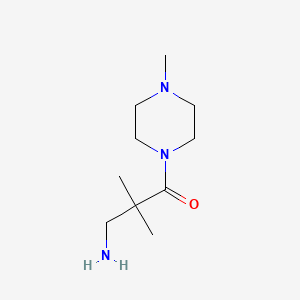
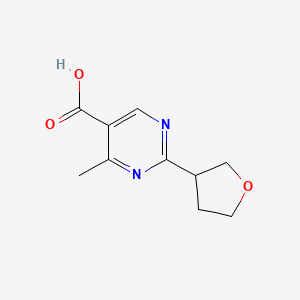
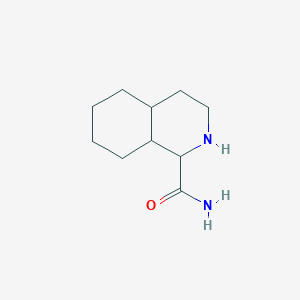



![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)

